2-{[1-(Cyclopropylmethyl)piperidin-4-yl]methoxy}-3-methylpyridine
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Overview
Description
2-{[1-(Cyclopropylmethyl)piperidin-4-yl]methoxy}-3-methylpyridine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications in drug design . This compound, with the molecular formula C16H24N2O, is used in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-{[1-(Cyclopropylmethyl)piperidin-4-yl]methoxy}-3-methylpyridine involves several steps. One common method includes the reaction of 4-piperidone with cyclopropylmethyl bromide to form 1-(cyclopropylmethyl)piperidin-4-yl methanol. This intermediate is then reacted with 3-methylpyridine under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as using catalysts and controlling temperature and pressure .
Chemical Reactions Analysis
2-{[1-(Cyclopropylmethyl)piperidin-4-yl]methoxy}-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
2-{[1-(Cyclopropylmethyl)piperidin-4-yl]methoxy}-3-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: This compound is used in biological studies to understand its effects on various biological pathways and systems.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-{[1-(Cyclopropylmethyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-{[1-(Cyclopropylmethyl)piperidin-4-yl]methoxy}-3-methylpyridine can be compared with other piperidine derivatives, such as:
1-(Cyclopropylmethyl)-4-(4-methoxyphenyl)piperidin-1-yl-2-oxo-1,2-dihydropyridine-3-carbonitrile: This compound has similar structural features but different functional groups, leading to distinct biological activities.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it valuable for various scientific research applications .
Properties
IUPAC Name |
2-[[1-(cyclopropylmethyl)piperidin-4-yl]methoxy]-3-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13-3-2-8-17-16(13)19-12-15-6-9-18(10-7-15)11-14-4-5-14/h2-3,8,14-15H,4-7,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGVRIQHOSDJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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